

A Technical Guide to the Physical Properties of Deuterated n-Heptanol

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Compound of Interest

Compound Name: *N-Heptyl-D15 alcohol*

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This technical guide provides a comprehensive overview of the physical properties of deuterated n-heptanol. Due to the limited availability of specific experimental data for deuterated n-heptanol, this document presents the established physical properties of non-deuterated n-heptanol (protium n-heptanol) and subsequently discusses the anticipated isotopic effects of deuteration. This approach allows for a predictive understanding of the physical characteristics of deuterated n-heptanol, which is crucial for its application in research and development, particularly in tracer studies and as an internal standard in quantitative analysis.

Physical Properties of n-Heptanol

The physical properties of n-heptanol are well-documented and provide a baseline for understanding its deuterated analogue. These properties are primarily determined by its seven-carbon chain and the presence of a hydroxyl (-OH) group, which allows for hydrogen bonding.

Table 1: Physical Properties of n-Heptanol (C₇H₁₆O)

Property	Value	Conditions
Molar Mass	116.20 g/mol	-
Boiling Point	176 °C	at 760 mmHg[1][2]
Melting Point	-36 °C to -34.6 °C	-[3][4]
Density	0.822 g/mL	at 25 °C[1][2]
0.8187 g/cm ³	at 25 °C[4]	
0.8219 g/cm ³	at 20 °C[3]	
Refractive Index	1.424	at 20 °C (n_D)[1][2]
1.423	at 20 °C (n_D)[4]	
Viscosity	7.4 cP	at 20 °C[5]
Solubility in Water	Very slightly soluble	-[4]
Vapor Pressure	0.5 mmHg	at 20 °C[2]

Isotopic Effects of Deuteration on Physical Properties

Deuteration, the substitution of protium (¹H) with deuterium (²H or D), significantly impacts the physical properties of a molecule. This is primarily due to the greater mass of deuterium (approximately double that of protium), which leads to stronger intermolecular forces.[6] Bonds involving deuterium are stronger and have a lower zero-point energy, requiring more energy to break.[7]

For alcohols like n-heptanol, the most pronounced effect is on properties related to hydrogen bonding, where the hydroxyl proton is replaced by a deuteron (-OD).

Table 2: Predicted Changes in Physical Properties of Deuterated n-Heptanol

Property	Expected Change upon Deuteration	Rationale
Molar Mass	Increase	Addition of neutrons in deuterium atoms.
Boiling Point	Increase	Stronger intermolecular hydrogen bonding due to the lower zero-point energy of the O-D bond, requiring more energy for the phase transition. [8] [9]
Melting Point	Increase	Similar to the boiling point, stronger intermolecular forces lead to a more stable solid lattice that requires more energy to break. [8] [9]
Density	Increase	The mass of the molecule increases significantly with deuteration, while the molecular volume changes only slightly, resulting in a higher density. [6] [9]
Viscosity	Increase	Enhanced intermolecular hydrogen bonding leads to greater resistance to flow. [6]
Refractive Index	Slight Decrease	While not universally true for all deuterated compounds, a slight decrease in refractive index is often observed. This is a more complex property related to electronic polarizability, which can be subtly affected by the changes in bond vibrations upon deuteration.

Experimental Protocols

The determination of the physical properties of alcohols involves well-established experimental techniques. These methodologies are applicable to both standard and deuterated n-heptanol.

Density Measurement

Density is typically measured using a vibrating tube densimeter. This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid. The instrument is calibrated with fluids of known density, such as dry air and pure water, at the desired temperature.

Alternatively, a pycnometer, a glass flask with a precise volume, can be used. The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.

Boiling Point Determination

The boiling point is determined using ebulliometry. An ebulliometer is designed to measure the boiling point of a liquid with high precision by ensuring that the thermometer is in equilibrium with the vapor of the boiling liquid at a controlled pressure.

A simpler method involves distillation. The liquid is heated in a flask with a distillation column, and the temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at the head of the column when the first drops of distillate are collected) is recorded as the boiling point.

Refractive Index Measurement

The refractive index is most commonly measured using an Abbé refractometer.^[10] This instrument measures the critical angle of refraction of a thin layer of the liquid placed between two prisms. A light source (typically a sodium D-line lamp) is directed through the prisms and the sample, and the operator adjusts the instrument to find the borderline between light and dark fields. The refractive index is then read directly from a calibrated scale. The temperature must be carefully controlled, as the refractive index is temperature-dependent.

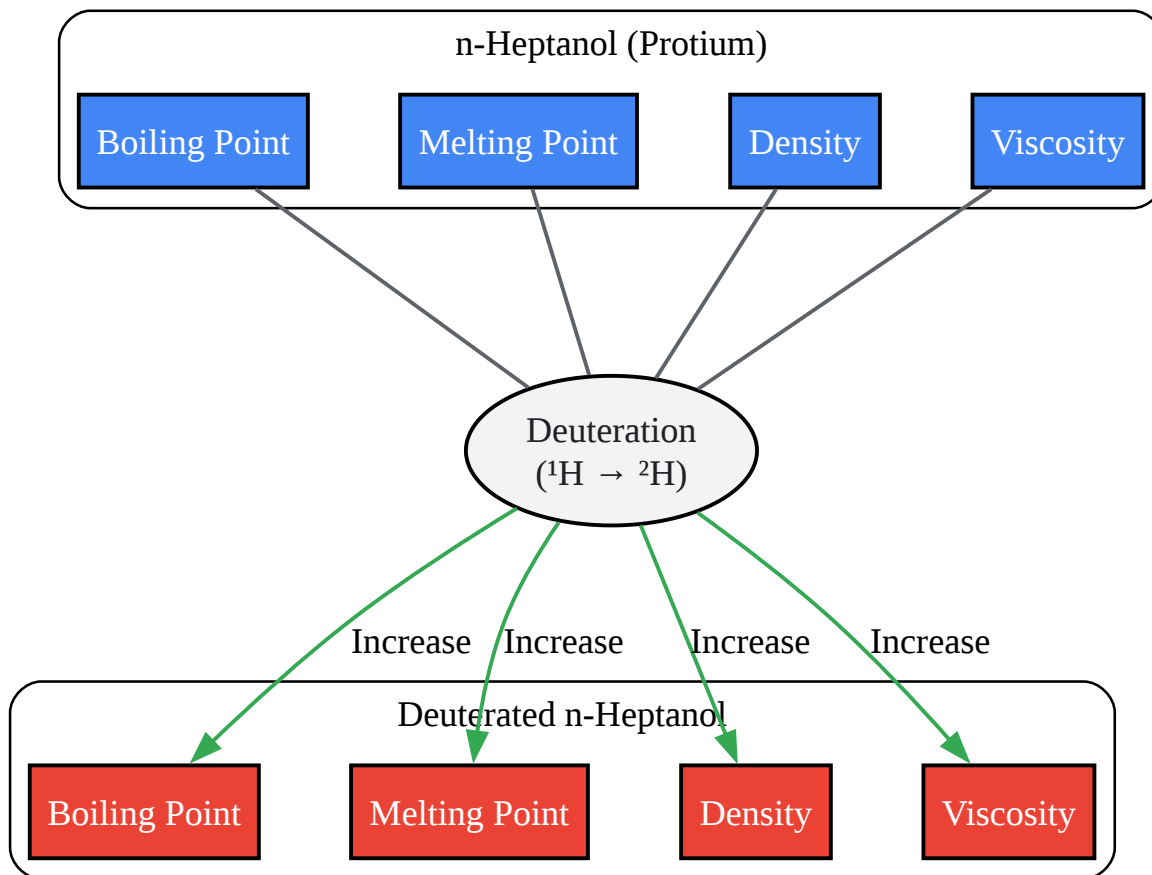


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Workflow for Refractive Index Measurement.

Logical Relationships: Protium vs. Deuterated n-Heptanol

The following diagram illustrates the expected shifts in key physical properties when transitioning from protium n-heptanol to its deuterated form. This visualization provides a quick reference for the qualitative impact of deuteriation.



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Impact of Deuteration on Physical Properties.

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